N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(ethanesulfonyl)benzamide
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2-(ethanesulfonyl)benzamide is a heterocyclic compound featuring a benzamide core conjugated to a complex tricyclic system. The tricyclic scaffold comprises 10,13-dioxa (two oxygen atoms), 4-thia (one sulfur atom), and 6-aza (one nitrogen atom) rings fused in a non-linear arrangement. This compound belongs to a broader class of benzimidazole-derived heterocycles, which are frequently explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-2-27(22,23)16-6-4-3-5-11(16)17(21)20-18-19-12-9-13-14(10-15(12)26-18)25-8-7-24-13/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUBYQZKEMPRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(ethanesulfonyl)benzamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include the formation of the tricyclic core and the subsequent functionalization to introduce the ethanesulfonyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(ethanesulfonyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Target Compound vs. Benzimidazole Derivatives (5a-c, 9a-c)
The target compound shares a benzamide backbone with derivatives like 2-(benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) acetamide (5a-c) and 2-(benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl) acetamide (9a-c) . However, key differences include:
- Core Heterocycles : The tricyclic system in the target compound (dioxa-thia-aza) contrasts with the azetidin-2-one (β-lactam) in 5a-c and thiazolidin-4-one in 9a-c .
- Substituents : The ethanesulfonyl group in the target compound differs from the chloro-methyl-oxoazetidin (5a-c) and methyl-oxothiazolidin (9a-c) moieties. These substituents influence electronic properties and steric bulk .
Target Compound vs. CAS 1322000-09-8
The structurally related 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS 1322000-09-8) shares the tricyclic framework but diverges in substituents:
- Benzamide Modifications : The 3,5-dimethoxy groups in CAS 1322000-09-8 contrast with the 2-ethanesulfonyl group in the target compound. Methoxy groups are electron-donating, whereas ethanesulfonyl is electron-withdrawing, affecting solubility and reactivity .
- Tautomerism: The CAS compound exists in an enolic (5E) form, while the target compound’s structure suggests a fixed aromatic system .
Physicochemical Properties
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(ethanesulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structural features, and relevant research findings.
Structural Features
The compound features a unique tricyclic structure with various functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Molecular Formula | C19H19N3O5S |
| Molecular Weight | 465.6 g/mol |
| Structural Components | Tricyclic framework with dioxane and thiazole moieties |
The presence of the benzamide group enhances solubility and potential interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within cells. The structural configuration allows it to bind to these molecular targets effectively, leading to modulation of their activity. This interaction can result in alterations in various cellular pathways, contributing to observed biological effects such as:
- Enzyme inhibition
- Receptor modulation
- Influencing cellular signaling pathways
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Research indicates possible anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Activity
A study investigated the effect of the compound on oral cancer cell lines (Ca9-22 and CAL 27). The results demonstrated a significant reduction in cell viability when treated with the compound compared to control groups. The mechanism involved increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways through caspase activation.
Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The study highlighted the need for further exploration into its spectrum of activity and mechanism.
Study 3: Anti-inflammatory Potential
Research assessing the anti-inflammatory properties showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines in cell cultures stimulated with inflammatory agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how are key intermediates validated?
- The synthesis typically involves multi-step pathways, starting with the preparation of the tricyclic core via cycloaddition or condensation reactions. For example, acid-catalyzed condensation of aminodiols with diketones under water-azeotroping conditions is a validated method for similar tricyclic systems .
- Key intermediates are characterized using HPLC (purity assessment) and ¹H/¹³C NMR (structural confirmation). Mass spectrometry (MS) further validates molecular weight .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in the tricyclic framework .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula accuracy (±3 ppm tolerance) .
- X-ray crystallography: Provides absolute stereochemistry for crystalline derivatives .
Q. How is initial biological activity screened in academic settings?
- In vitro receptor binding assays (e.g., fluorescence polarization or SPR) quantify affinity for target proteins. For example, sulfonyl and benzamide groups are often probed for kinase or protease inhibition .
- Enzyme inhibition studies (IC₅₀ determination) use fluorogenic substrates in buffer systems at physiological pH .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
- Catalyst screening: Pd/C or CuI accelerates coupling reactions; kinetics are monitored via in-situ FTIR .
- Temperature gradients: Slow heating (2°C/min) during cyclization reduces decomposition .
Q. What strategies resolve contradictions in spectral data or biological results?
- Contradictory NMR peaks: Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to distinguish dynamic equilibria (e.g., keto-enol tautomerism) .
- Biological variability: Replicate assays in triplicate with positive/negative controls. For inconsistent IC₅₀ values, validate target engagement using cellular thermal shift assays (CETSA) .
Q. How is computational modeling integrated to predict reactivity or binding modes?
- Density Functional Theory (DFT): Calculates transition-state energies for key steps (e.g., sulfonylation), guiding solvent/catalyst selection .
- Molecular docking (AutoDock Vina): Screens binding poses against crystallographic protein structures (PDB IDs). Electrostatic potential maps highlight pharmacophore regions .
Q. What methods stabilize this compound under physiological or storage conditions?
- Degradation studies: Accelerated stability testing (40°C/75% RH for 4 weeks) identifies susceptible bonds (e.g., sulfonamide hydrolysis). Lyophilization in argon atmosphere extends shelf life .
- pH optimization: Buffered solutions (pH 6–7) prevent deprotonation of the benzamide group, reducing aggregation .
Q. How are structure-activity relationships (SAR) systematically explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
